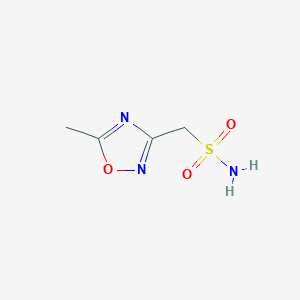

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

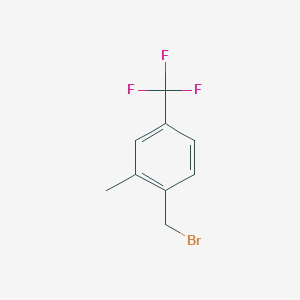

“(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” is a chemical compound with the molecular weight of 177.18 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide”, has been a focus of research in the field of medicinal chemistry . The synthesis often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes .Molecular Structure Analysis

The molecular structure of “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” can be represented by the InChI code: 1S/C4H7N3O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9) .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazoles have been studied extensively. For instance, a unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Physical And Chemical Properties Analysis

“(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and stability are not available in the search results.科学的研究の応用

Energetic Materials

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized and used as insensitive energetic materials . These compounds have moderate thermal stabilities and are insensitive towards impact and friction . They have been found to be superior to TNT in terms of detonation performance .

Synthesis of Derivatives

The compound has been used in the synthesis of N-Trinitroethylamino derivatives and energetic salts . These derivatives were fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .

Antioxidant Activities

Derivatives of the compound, specifically 5-((styrylsulfonyl)methyl)-1,3,4-Oxadiazol/Thiadiazol-2-amine derivatives, have been synthesized and tested for their antioxidant activities .

Anti-inflammatory Activities

The same derivatives mentioned above have also been tested for their anti-inflammatory activities .

Anticancer Evaluation

The compound has been used in anticancer evaluation studies . The MTT test, which quantifies living cells by measuring the activity of mitochondrial enzymes, has been used in these studies .

High Energy Molecules

Oxadiazoles, including the 5-Methyl-1,2,4-oxadiazol-3-yl moiety, have been utilized as high energy molecules . These molecules have favorable oxygen balance and positive heat of formations .

Pharmaceutical Compounds

Oxadiazoles have been used as pharmaceutical compounds . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Vasodilator, Anticonvulsant, Antidiabetic Applications

Oxadiazoles have been used in medicinal applications as an anticancer, vasodilator, anticonvulsant, antidiabetic, and other miscellaneous applications .

将来の方向性

The future directions for the research and development of 1,2,4-oxadiazoles, such as “(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide”, could involve further exploration of their biological activities and potential applications in medicinal chemistry . The design and synthesis of energetic compounds with azido groups have long been a focus of research in the field of energetic materials .

作用機序

Target of Action

Oxadiazole derivatives have been reported to exhibit promising anticancer activity , suggesting that they may target cancer cells or associated proteins

Mode of Action

Oxadiazole derivatives have been reported to exhibit anticancer activity This suggests that the compound may interact with its targets, potentially leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells

Biochemical Pathways

Given the reported anticancer activity of oxadiazole derivatives , it can be hypothesized that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair

Result of Action

Given the reported anticancer activity of oxadiazole derivatives , it can be hypothesized that this compound may inhibit cell proliferation or induce apoptosis in cancer cells

特性

IUPAC Name |

(5-methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3S/c1-3-6-4(7-10-3)2-11(5,8)9/h2H2,1H3,(H2,5,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIFFLKZNVMNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-1,2,4-oxadiazol-3-yl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(4-Fluorophenoxy)-1-oxoethyl]amino]-2-benzofurancarboxylic acid ethyl ester](/img/structure/B2764319.png)

![4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2764328.png)

![2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2764334.png)

![N-(2-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764339.png)

![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2764341.png)

![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B2764342.png)